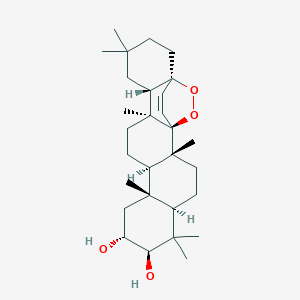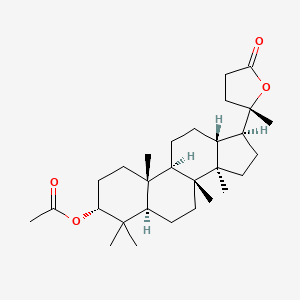![molecular formula C10H15NO4S B602882 (2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine CAS No. 1206092-73-0](/img/structure/B602882.png)
(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine is an organic compound with a complex structure that includes both hydroxyethyl and methoxy-methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its unique functional groups.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or antimicrobial activities.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxyethyl)sulfonamide: Lacks the methoxy-methylphenyl group, making it less hydrophobic.
(2-Methoxy-4-methylphenyl)sulfonamide: Lacks the hydroxyethyl group, reducing its ability to form hydrogen bonds.
Ethanolamine derivatives: Similar in having the hydroxyethyl group but differ in the aromatic substituents.
Uniqueness
(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine is unique due to the combination of its functional groups. The presence of both hydroxyethyl and methoxy-methylphenyl groups allows for diverse chemical reactivity and biological interactions, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
1206092-73-0 |
|---|---|
Molekularformel |
C10H15NO4S |
Molekulargewicht |
245.3g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-8-3-4-10(9(7-8)15-2)16(13,14)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 |
InChI-Schlüssel |
ZXLDOHFGBYIAGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



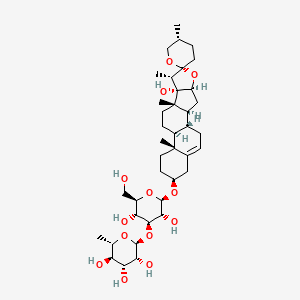

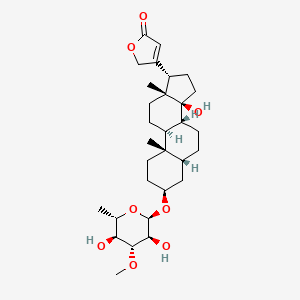
![1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,15,18-hexaen-17-one](/img/structure/B602807.png)
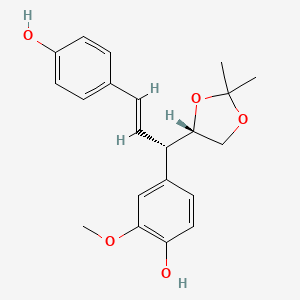

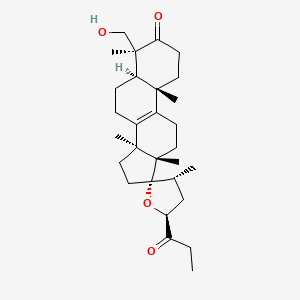
![6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one](/img/structure/B602814.png)
